molecular formula C13H19N5O3S B12902834 5'-S-Propyl-5'-thioadenosine CAS No. 5135-33-1

5'-S-Propyl-5'-thioadenosine

Cat. No.: B12902834
CAS No.: 5135-33-1
M. Wt: 325.39 g/mol
InChI Key: IVGJMPBYPXLAAV-QYVSTXNMSA-N
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Description

5'-S-Propyl-5'-thioadenosine is a synthetic nucleoside analog developed for life science research. It is structurally related to 5'-Methylthioadenosine (MTA), a central metabolite in the universal methionine salvage pathway . This pathway is crucial for aerobic life and plays a key role in polyamine metabolism and the regulation of S-adenosylmethionine (SAM) levels . Similar to its relative, this compound is hypothesized to interact with enzymes in this pathway, such as methylthioadenosine phosphorylase (MTAP) . MTAP is of significant interest in oncology, as its deletion is a common event in various cancers, including glioblastoma and bladder cancer . Research into MTA analogs has demonstrated their potential as chemoprotective agents that can selectively protect normal cells from the toxicity of nucleobase analogue drugs like 5-fluorouracil, while remaining effective against MTAP-deficient cancer cells . The propyl modification in this compound may alter its binding affinity and specificity compared to the natural substrate, making it a valuable tool for investigating enzyme mechanisms and for developing novel therapeutic strategies targeting MTAP-deficient cancers . This compound is provided for research purposes to further explore these biological mechanisms and their applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5135-33-1

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O3S/c1-2-3-22-4-7-9(19)10(20)13(21-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

IVGJMPBYPXLAAV-QYVSTXNMSA-N

Isomeric SMILES

CCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Enzymatic Interactions and Mechanisms of Action of 5 S Propyl 5 Thioadenosine

Modulation of Nucleoside Phosphorylases

Interaction with 5'-Methylthioadenosine Phosphorylase (MTAP)

5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. Research into the interaction of MTA analogs with MTAP has revealed that the enzyme can accommodate various modifications at the 5'-thio position. While direct studies on 5'-S-Propyl-5'-thioadenosine are limited, research on other MTA analogues provides insight into its potential interaction with MTAP. For instance, a study involving a library of MTA analogues identified 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) as a substrate for MTAP, which is then converted to adenine. This suggests that the active site of MTAP can tolerate substitutions larger than a methyl group at the 5'-thio position. Therefore, it is plausible that this compound may also act as a substrate for MTAP. However, without direct experimental evidence, it is also possible that it could act as an inhibitor, competing with the natural substrate MTA.

Kinetic Analysis of Enzyme-Substrate/Inhibitor Relationships

CompoundInteraction TypeKinetic Parameter (Km/Ki)Enzyme Source
5'-Methylthioadenosine (MTA)SubstrateKm = 8.5 µMHuman Erythrocytes
5'-EthylthioadenosineSubstrateKm = 15 µMHuman Erythrocytes
5'-ChloroadenosineInhibitorKi = 1.2 µMHuman Erythrocytes
5'-DeoxyadenosineInhibitorKi = 25 µMHuman Erythrocytes

This table presents kinetic data for MTA and its analogs with human MTAP to illustrate the enzyme's substrate and inhibitor binding properties. The interaction of this compound with MTAP has not been specifically reported.

Effects on Aminopropyltransferases

Spermidine (B129725) Synthase (EC 2.5.1.16)

Spermidine synthase is a crucial enzyme in the biosynthesis of polyamines, catalyzing the transfer of an aminopropyl group from S-adenosylmethioninamine to putrescine to form spermidine. The product of this reaction, 5'-methylthioadenosine (MTA), is a known feedback inhibitor of the enzyme. Studies on various 5'-alkylthioadenosine analogs have been conducted to explore their inhibitory potential on spermidine synthase.

One study investigated a series of 5'-alkylthiotubercidins, which are structurally similar to 5'-alkylthioadenosines. It was found that 5'-ethylthiotubercidin, 5'-propylthiotubercidin, and 5'-isopropylthiotubercidin did not significantly inhibit spermidine synthase in vitro. nih.gov This suggests that the presence of a propyl group at the 5'-thio position in a tubercidin (B1682034) backbone does not confer strong inhibitory activity. However, it is important to note that tubercidin analogs can have different biological activities compared to their adenosine (B11128) counterparts.

In contrast, a separate study on 5'-alkylthioadenosine derivatives demonstrated that 5'-ethylthioadenosine is a potent inhibitor of spermidine synthase. This finding suggests that the length of the alkyl chain at the 5'-thio position influences the inhibitory activity and that a propyl group, being similar in size to an ethyl group, might also confer inhibitory properties on the adenosine scaffold. The precise inhibitory effect of this compound on spermidine synthase remains to be experimentally determined.

CompoundEnzyme SourceInhibitory Activity
5'-MethylthioadenosineRat BrainInhibitor
5'-EthylthioadenosineRat ProstatePotent Inhibitor
5'-PropylthiotubercidinRat BrainNo appreciable inhibition

This table summarizes the inhibitory effects of MTA and related analogs on spermidine synthase. Direct data for this compound is not available.

N4-bis(aminopropyl)spermidine Synthase (EC 2.5.1.128)

N4-bis(aminopropyl)spermidine synthase is an enzyme involved in the biosynthesis of unique branched-chain polyamines, particularly in thermophilic organisms. It catalyzes the transfer of two aminopropyl groups from decarboxylated S-adenosylmethionine to spermidine. The reaction produces 5'-methylthioadenosine as a byproduct. There is currently no available scientific literature detailing the specific interaction or effects of this compound on N4-bis(aminopropyl)spermidine synthase. Given that the enzyme's natural product is MTA, it is conceivable that this compound, as an analog of MTA, could act as a product inhibitor. However, this remains speculative without direct experimental evidence.

tRNA-uridine aminocarboxypropyltransferase (EC 2.5.1.25)

tRNA-uridine aminocarboxypropyltransferase is an enzyme responsible for the post-transcriptional modification of tRNA. It catalyzes the transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to a specific uridine (B1682114) residue in tRNA, forming 3-(3-amino-3-carboxypropyl)uridine. This modification is important for the proper structure and function of tRNA. The reaction also produces 5'-methylthioadenosine. At present, there are no published studies investigating the interaction between this compound and tRNA-uridine aminocarboxypropyltransferase. As with other enzymes that produce MTA, it is possible that this compound could exhibit product inhibition, but this has not been experimentally verified.

Inhibition of S-Adenosylmethionine-Dependent Methyltransferases

This compound is a synthetic analog of 5'-methylthioadenosine (MTA), a naturally occurring nucleoside that plays a significant role in cellular metabolism. As a structural analog of both S-adenosylmethionine (SAM), the universal methyl donor, and S-adenosylhomocysteine (SAH), the product of methyltransferase reactions, this compound and related 5'-alkylthioadenosine compounds are investigated for their potential to inhibit SAM-dependent methyltransferases. These enzymes are critical for the methylation of a vast array of substrates, including proteins, nucleic acids, and small molecules.

The primary mechanism by which 5'-alkylthioadenosine analogs are thought to exert broad-spectrum inhibition is through competitive binding at the SAM-binding site of methyltransferases. Due to their structural resemblance to the adenosine moiety of SAM and SAH, these compounds can occupy the enzyme's active site, thereby preventing the binding of SAM and halting the catalytic transfer of a methyl group.

While direct studies on a wide range of enzymes for this compound are not extensively documented, research on various new adenosine analogs with lipophilic side chains at the 5'-position has demonstrated their potential to inhibit different methyltransferases. nih.gov For instance, derivatives have been tested against a panel of enzymes including histamine (B1213489) N-methyltransferase (HNMT), phenylethanolamine N-methyltransferase (PNMT), and indoleamine N-methyltransferase (INMT), revealing varying degrees of potency and selectivity. nih.gov This approach of screening against multiple enzymes underscores the potential for 5'-alkylthioadenosine derivatives to act as broad-spectrum inhibitors, although specificity can be engineered through modifications to the alkyl chain. nih.gov

Research has focused on designing specific inhibitors by creating multisubstrate adducts that mimic the transition state of the methylation reaction. These complex molecules link a part of the methyl donor (like 5'-thioadenosine) to a part of the methyl acceptor. In a relevant study, a compound featuring a 3-(3-indolyl)propyl sulfide (B99878) linkage to a 5'-thioadenosine (B1216764) moiety was synthesized and tested for its ability to inhibit rabbit lung indole (B1671886) N-methyltransferase (INMT). nih.gov

This multisubstrate adduct, which is structurally related to this compound, was found to be an effective inhibitor of INMT. nih.gov The inhibitory activity demonstrates that the propyl-thioadenosine structure is a viable scaffold for targeting this specific methyltransferase. Furthermore, the study highlighted the specificity of this inhibition, as the compound was ineffective against porcine catechol O-methyltransferase (COMT), another SAM-dependent methyltransferase. nih.gov

Inhibition of Indole N-Methyltransferase (INMT) by Multisubstrate Adducts nih.gov
CompoundTarget EnzymeInhibition Constant (Ki)Effect on Catechol O-Methyltransferase (COMT)
(5'-deoxyadenosyl)[3-(3-indolyl)prop-1-yl]-methylsulfonium perchlorateRabbit Lung INMT44 µMIneffective
(5'-deoxyadenosyl)[4-(3-indolyl)but-1-yl]methylsulfonium perchlorateRabbit Lung INMT12 µMIneffective

Protein arginine methyltransferases (PRMTs) are a family of enzymes crucial for signal transduction, gene regulation, and DNA repair. nih.gov PRMT5, a key member of this family, is responsible for symmetric dimethylation of arginine residues on histones and other proteins. nih.gov The naturally occurring analog, 5'-methylthioadenosine (MTA), is a known natural inhibitor of PRMT5. nih.gov The mechanism of inhibition involves MTA binding to the SAM-binding pocket of PRMT5, acting as a SAM-competitive inhibitor. nih.govwuxiapptec.com

Given that this compound is a close structural analog of MTA, differing only by the substitution of a methyl group for a propyl group at the 5'-thio position, it is plausible that it modulates PRMT activity through a similar mechanism. The larger propyl group may influence binding affinity and selectivity compared to MTA. Extracellular MTA has been shown to cause a significant reduction in the steady-state levels of proteins containing symmetric dimethylarginine (sDMA), the product of PRMT5 activity. nih.gov This suggests that this compound could likewise penetrate cells and interfere with PRMT5-mediated methylation pathways. There are several known modes of PRMT5 inhibition, including competing with the SAM cofactor, blocking the substrate-binding pocket, or acting via allosteric modulation. nih.govbohrium.comnih.gov

An alternative, indirect mechanism of methyltransferase inhibition by 5'-alkylthioadenosine analogs involves the disruption of the S-adenosylhomocysteine (SAH) metabolic pathway. SAH, a product of all SAM-dependent methylation reactions, is a potent product inhibitor of most methyltransferases. ucla.edunih.gov Under normal conditions, SAH is rapidly hydrolyzed to adenosine and homocysteine by the enzyme SAH hydrolase, keeping its intracellular concentration low and thus preventing feedback inhibition. ucla.edu

Studies on 5'-alkylthioadenosine analogs have shown that they can inhibit SAH hydrolase. Specifically, 5'-isobutylthioadenosine has been reported to cause enzyme-activated, irreversible inhibition of SAH hydrolase. nih.gov Inhibition of this enzyme leads to the accumulation of intracellular SAH. nih.govnih.gov The resulting elevated SAH levels can cause potent, broad-spectrum inhibition of numerous SAM-dependent methyltransferases, leading to global hypomethylation. nih.govoup.com This mechanism suggests that the biological effects of this compound may result not only from direct inhibition of methyltransferases but also from its potential to inhibit SAH hydrolase, leading to an increase in the intracellular SAH/SAM ratio and subsequent widespread suppression of methylation reactions. nih.gov

Molecular Receptors and Signal Transduction Pathways Modulated by 5 S Propyl 5 Thioadenosine Analogs

Adenosine (B11128) Receptor Affinity and Selectivity Profiling

Analogs of 5'-S-Propyl-5'-thioadenosine, particularly those with substitutions at the 5'-position of the ribose moiety, have been evaluated for their ability to bind to and differentiate between the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These studies are crucial for understanding the specific biological activities of these compounds and for the development of receptor-selective therapeutic agents. The affinity is typically determined through radioligand binding assays, which measure the concentration of the compound required to displace a known radioactive ligand from the receptor.

Several 5'-(alkylthio)-substituted analogs of adenosine have demonstrated high affinity and selectivity for the A1 adenosine receptor. nih.gov For instance, analogs of N6-cyclopentyladenosine (CPA) featuring 5'-thio and 5'-seleno substitutions exhibit affinities in the nanomolar range for A1 receptors in rat brain membranes. nih.gov These compounds have been characterized as partial agonists, meaning they bind to and activate the receptor but produce a smaller maximal response compared to a full agonist. nih.gov The N6-position of adenosine is a key determinant for A1 receptor selectivity, and modifications here, often combined with substitutions at the 5'-position, can fine-tune the ligand's properties. nih.govnih.gov The interaction of these analogs with the A1 receptor is complex, involving specific domains of the receptor protein that accommodate the N6 and 5' substituents. nih.govresearchgate.net

Compound ClassReceptor TargetAffinity (Ki)Functional Activity
5'-(Alkylthio)-adenosine AnalogsA1 Adenosine ReceptorNanomolar rangePartial Agonist
5'-(Methylseleno)-adenosine AnalogsA1 Adenosine ReceptorNanomolar rangePartial Agonist

Table 1: A1 Adenosine Receptor ligand properties of 5'-substituted adenosine analogs. Data derived from studies on rat brain membranes. nih.gov

While many 5'-substituted adenosine analogs show a preference for the A1 receptor, their affinity for the A2A subtype has also been assessed to determine selectivity. nih.gov Generally, substitutions at the N6-position tend to favor A1 receptor binding, whereas modifications at the 2-position of the adenine (B156593) ring are more conducive to A2A receptor affinity. nih.gov The affinity of 5'-(alkylthio)-CPA analogs for the A2A receptor is significantly lower than for the A1 receptor, underscoring their A1-selective profile. nih.gov The structural basis for ligand binding at the A2A receptor is well-characterized, with specific amino acid residues forming hydrogen bonds and van der Waals interactions with the ribose and adenine portions of the ligand. nih.gov

The A2B adenosine receptor has been identified as a key molecular target for certain thioadenosine analogs, such as 5'-methylthioadenosine (MTA), a compound structurally related to this compound. researchgate.netnih.govfau.de Extracellular accumulation of MTA, often occurring in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), can lead to the activation of A2B receptor-mediated signaling pathways. nih.govfau.de This receptor is typically coupled to Gs proteins, and its activation often leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov However, studies with MTA reveal a more complex and non-canonical signaling cascade. nih.govfau.de

A significant outcome of A2B receptor stimulation by MTA is the activation of the transcription factor activator protein-1 (AP-1). researchgate.netnih.govfau.de AP-1 is a dimeric protein complex that plays a crucial role in regulating gene expression in response to various stimuli, influencing processes like cell proliferation and invasion. nih.govfau.derjpbr.com The link between MTA, the A2B receptor, and AP-1 activation has been confirmed through knockdown experiments and the use of specific A2B receptor antagonists, which block this signaling event. nih.govfau.de

The signaling pathway linking A2B receptor activation by MTA to AP-1 activation involves the Protein Kinase C (PKC) family of enzymes. nih.govfau.denih.govresearchgate.net PKC isoforms are critical regulators of numerous cellular processes. nih.govresearchgate.net Research indicates that MTA-mediated AP-1 activation proceeds through a PKC-dependent mechanism. nih.govfau.de This suggests that upon MTA binding, the A2B receptor initiates a signaling cascade that recruits and activates specific PKC isoforms, which in turn leads to the downstream activation of the AP-1 transcription factor. nih.govmdpi.com

Interestingly, the signaling pathway initiated by MTA through the A2B receptor diverges from the classical pathways typically associated with this receptor. nih.govfau.de Stimulation of melanoma cells with MTA does not result in the activation of the canonical cyclic adenosine monophosphate (cAMP) signaling cascade. nih.govfau.de Furthermore, this signaling is independent of intracellular calcium (Ca2+) mobilization, another common second messenger pathway. nih.govfau.denih.govnih.gov This indicates that MTA acts as a biased agonist at the A2B receptor, selectively engaging the PKC-AP-1 pathway while avoiding the conventional Gs-adenylyl cyclase-cAMP axis. nih.govfau.de

A3 Adenosine Receptor Ligand Properties

The A3 adenosine receptor has garnered significant attention as a therapeutic target for a range of conditions, including inflammatory diseases, cancer, and ischemic injuries. The development of selective ligands for this receptor is therefore of considerable interest. While direct binding data for this compound at the A3 receptor is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on related 5'-(alkylthio)- and 4'-thioadenosine analogs provide valuable insights into the potential ligand properties of this compound.

Research has shown that modifications at the 5'-position of the adenosine scaffold can significantly influence affinity and selectivity for the A3 receptor. For instance, studies on a series of 5'-(alkylthio)- N6-cyclopentyladenosine analogs revealed that these compounds are selective for the A1 adenosine receptor but also exhibit affinity in the nanomolar range for other adenosine receptor subtypes. nih.gov The nature of the alkyl group at the 5'-thio position can modulate the agonist or antagonist character of the ligand. nih.gov

Furthermore, investigations into 4'-thioadenosine derivatives have demonstrated that this structural modification can lead to highly potent and selective A3 adenosine receptor agonists. nih.gov For example, a 2-chloro-N6-methyl-4'-thioadenosine-5'-methyluronamide derivative displayed a Ki value of 0.28 nM at the human A3 adenosine receptor. nih.gov These findings underscore the importance of the thioether linkage and the nature of the substituent at the 5'-position in determining the interaction with the A3 receptor. Based on these SAR trends, it is plausible that this compound could exhibit significant affinity for the A3 adenosine receptor, although its specific binding characteristics and functional activity (agonist or antagonist) would require empirical determination.

Table 1: A3 Adenosine Receptor Ligand Properties of Selected Thioadenosine Analogs

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
2-chloro-N6-methyl-4'-thioadenosine-5'-methyluronamideHuman A30.28Agonist
N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamideRat A310.0Agonist (Irreversible) nih.govnih.gov

This table is for illustrative purposes and includes data for structurally related compounds to infer potential properties of this compound.

Non-Adenosine Receptor Molecular Targets

The pharmacological profile of adenosine analogs is not always confined to adenosine receptors. Cross-reactivity with other GPCRs can occur, leading to a broader spectrum of biological activities.

Emerging research has identified derivatives of adenosine, particularly those with a modified ribose moiety, as antagonists of serotonin receptors. A study focusing on (N)-methanocarba adenosine derivatives, which feature a rigid bicyclic sugar mimic, revealed potent antagonist activity at the 5-HT2B and 5-HT2C serotonin receptors.

Notably, a 2-chloro-5'-deoxy-5'-methylthio-(N)-methanocarbaadenosine derivative demonstrated significant affinity for the human 5-HT2B receptor, with a Ki value of 15 nM. This compound also displayed antagonist activity at this receptor. The study highlighted that modifications at the 5'-position, including the introduction of a methylthio group, were well-tolerated and contributed to the observed serotonin receptor antagonism.

Table 2: Serotonin Receptor Antagonist Activity of a 5'-Methylthioadenosine Analog

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
2-chloro-5'-deoxy-5'-methylthio-(N)-methanocarbaadenosineHuman 5-HT2B15Antagonist
2-chloro-5'-deoxy-5'-methylthio-(N)-methanocarbaadenosineHuman 5-HT2C>1000-

This table presents data for a structurally related (N)-methanocarba analog to illustrate the potential for 5'-thioadenosine (B1216764) derivatives to interact with serotonin receptors.

These findings suggest that the this compound scaffold, particularly if incorporated into a conformationally restricted framework, could serve as a basis for the design of novel serotonin receptor antagonists.

The exploration of the interaction of this compound and its analogs with other GPCRs is an area that warrants further investigation. The structural similarity of adenosine to other endogenous signaling molecules raises the possibility of off-target interactions. However, specific, high-affinity interactions with other GPCR families have not been extensively reported in the scientific literature for 5'-thioadenosine derivatives.

Structure Activity Relationship Sar Studies and Synthetic Approaches to 5 S Propyl 5 Thioadenosine and Derivatives

Design Principles for Thionucleoside Analogs

The design of thionucleoside analogs is predicated on the principle of bioisosteric replacement, where the furanose ring oxygen is substituted with a sulfur atom. This modification is intended to explore the biological consequences of altering the sugar ring's conformation and the hydrolytic stability of the glycosidic linkage, which becomes a thiohemiaminal. rsc.org The replacement of the CH2OH group at the 5' position with other moieties, such as a methyl group in 5'-deoxy-Ari, is a strategy aimed at preventing phosphorylation, which can sometimes lead to toxicity. nih.gov

Key design principles for thionucleoside analogs include:

Modification of the Sugar Scaffold : Altering the furanose sugar ring by adding or removing substituents, changing the ring size, or replacing the furanose oxygen with sulfur to create new classes of nucleosides. nih.gov

Bioisosteric Replacement : Substituting the furanose oxygen with sulfur can lead to analogs with greater resistance to glycosidic hydrolysis. rsc.orgnih.gov This change from a hemiaminal ether to a thiohemiaminal linkage can significantly impact the compound's stability and metabolic fate. rsc.org

Conformational Locking : The introduction of a sulfur atom into the ribose ring, creating 4'-thionucleosides, has been a successful strategy in developing leads for oncology and virology. researchgate.netnih.gov These modifications can influence the puckering of the sugar ring, which in turn affects how the nucleoside analog interacts with target enzymes or receptors.

These design strategies are foundational in medicinal chemistry for developing nucleoside analogs with enhanced stability, improved target affinity, and novel biological activities. nih.govresearchgate.net

Chemical Synthesis Methodologies

The synthesis of 5'-S-Propyl-5'-thioadenosine and related thionucleosides involves sophisticated chemical methodologies to construct the core nucleoside structure and introduce specific functional groups.

The formation of the N-glycosidic bond between the sugar moiety and the nucleobase is a critical step in nucleoside synthesis. Several methods are employed, each with distinct mechanisms and applications.

Vorbrüggen Glycosylation : This reaction, also known as the silyl-Hilbert-Johnson reaction, is the most widely used method for synthesizing nucleosides. wikipedia.org It involves the coupling of a silylated heterocyclic base with a protected sugar derivative that is electrophilic at the anomeric carbon, typically in the presence of a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf). wikipedia.orgdrugfuture.comrsc.org The reaction generally proceeds with good stereoselectivity to yield β-nucleosides. drugfuture.com Microwave-assisted Vorbrüggen glycosylation has been developed to reduce reaction times and proceed in a single step. organic-chemistry.org However, for weakly reactive nucleobases, the choice of solvent is critical, as solvents like acetonitrile (B52724) can sometimes compete with the nucleobase, leading to by-product formation. nih.gov

Pummerer Reaction : The Pummerer rearrangement is a key method for synthesizing 4'-thioribonucleosides. acs.orgnih.govchem-station.com This reaction transforms an alkyl sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an anhydride, such as acetic anhydride. wikipedia.orgtcichemicals.com In the context of thionucleoside synthesis, a 4-thiosugar sulfoxide is subjected to the Pummerer reaction in the presence of a silylated nucleobase. rsc.orgnih.gov This process generates a thial intermediate that is trapped by the nucleobase to form the desired thionucleoside. tcichemicals.com This method has been successfully used for the stereoselective synthesis of 4'-β-thioribonucleosides. acs.orgresearchgate.net

Electrophilic Glycosylation : These methods involve the reaction of a nucleophilic base with an electrophilic sugar. One approach uses hypervalent iodine reagents to activate a thioglycoside donor, generating a potent electrophilic intermediate (an oxocarbenium ion) that then reacts with the nucleobase or another sugar acceptor. beilstein-journals.org Another strategy involves the electrophilic fluorination of a glycal, which creates a difunctionalized furanoside intermediate that can undergo a subsequent glycosylation reaction with various nucleophiles. acs.org

Achieving the correct stereochemistry at the anomeric carbon (β-configuration for most biologically active nucleosides) is a significant challenge in nucleoside synthesis. For thioribonucleosides, stereoselectivity is often achieved through neighboring group participation.

An efficient and stereoselective synthesis of 4'-β-thioribonucleosides has been accomplished using the Pummerer reaction as the pivotal step. acs.orgresearchgate.net In this approach, the stereoselective coupling is achieved by leveraging the participation of a neighboring group. For instance, the introduction of a 2,4-dimethoxybenzoyl group at the 2'-hydroxyl position of the 4-thiosugar sulfoxide was found to be essential for the stereoselective Pummerer reaction, leading exclusively to the desired β-anomer. acs.org This strategy represents a significant advance, as it was the first reported stereoselective synthesis of 4'-β-thioribonucleosides using the neighboring group participation of the Pummerer reaction. researchgate.net

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves the chemoselective modification of a complex molecule, such as a nucleoside, in the final steps of a synthesis. wikipedia.org This approach avoids the need to carry functional groups through a lengthy synthetic sequence and allows for the rapid generation of a library of analogs from a common advanced intermediate. wikipedia.orgacs.org

LSF strategies are efficient tools for creating diverse structures of nucleoside and nucleotide analogs by enabling modifications at various positions of the purine (B94841) base or the sugar moiety. acs.org For example, novel methods have been developed for the late-stage functionalization of guanine-based nucleosides via acid-catalyzed intramolecular cyclization reactions, allowing for the synthesis of complex tricyclic analogs from unprotected antiviral drugs. acs.orgnih.govresearchgate.net Such strategies are highly valuable for structure-activity relationship studies, as they provide access to molecules that would otherwise be difficult to synthesize. wikipedia.org

Impact of Structural Modifications on Biological Activity

The biological activity of this compound and its derivatives is highly dependent on their three-dimensional structure. Modifications to the nucleobase, the sugar moiety, or the 5'-substituent can profoundly alter their interaction with biological targets.

Structure-activity relationship studies on 4'-thioadenosine derivatives have shown that modifications at the 5' position are critical for biological activity. For instance, in a series of 5'-N,N-dialkyluronamide derivatives of 4'-thioadenosine designed as human A3 adenosine (B11128) receptor (A3AR) antagonists, steric factors at the 5' position were found to be crucial for binding affinity. nih.govnih.gov Specifically, 5'-N,N-dimethyluronamide derivatives consistently showed higher binding affinity than derivatives with larger 5'-N,N-dialkyl or 5'-N,N-cycloalkylamide groups. nih.govnih.gov

The nature of the alkyl group at the 5'-thio position significantly influences the biological profile of 5'-thioadenosine (B1216764) analogs. Studies on 5'-deoxy-5'-substituted analogs of 5'-methylthioadenosine (MTA) have demonstrated that variations in this substituent can confer potent biological activity.

For example, a study investigating the trypanocidal activity of MTA analogs found that replacing the 5'-methyl group with larger or functionalized alkyl chains had a dramatic effect. nih.gov 5'-Deoxy-5'-(hydroxyethyl)thioadenosine (HETA) and its halo derivatives were shown to be potent inhibitors of Trypanosoma brucei brucei growth in vitro. nih.gov These compounds are substrates for MTA phosphorylase, which cleaves them into adenine (B156593) and the corresponding 5-deoxy-5-(substituted)thioribose-1-phosphate analog. It is these metabolic products that are believed to be the active trypanocidal agents. nih.gov

Table 1: In Vitro Activity of 5'-Substituted MTA Analogs against T. brucei brucei
Compound5'-SubstituentIC₅₀ (µM)
MTA-S-CH₃N/A
HETA-S-CH₂CH₂OH~5.0
Fluoro-HETA-S-CH₂CH₂F~0.5
Chloro-HETA-S-CH₂CH₂Cl~1.0
Bromo-HETA-S-CH₂CH₂Br~1.0
Data sourced from research on trypanocidal activity of MTA analogs. nih.gov IC₅₀ represents the concentration required for 50% inhibition of parasite growth.

Similarly, SAR studies on 4'-thioadenosine derivatives acting as A3AR antagonists highlight the importance of the 5'-substituent. The size and nature of the dialkyl groups in 5'-N,N-dialkyluronamide derivatives significantly impacted binding affinity, with smaller groups being favored. nih.govresearchgate.net

Table 2: Binding Affinity (Ki) of 5'-N,N-Dialkyluronamide 4'-Thioadenosine Derivatives at the Human A₃ Adenosine Receptor
Compound (N⁶-substituent: 3-Iodobenzyl)5'-Uronamide Substituent (NR₂)Ki (nM)
Derivative 1-N(CH₃)₂10.3
Derivative 2-N(C₂H₅)₂119
Derivative 3-N(n-C₃H₇)₂121
Derivative 4Pyrrolidinyl37.8
Derivative 5Piperidinyl145
Data adapted from SAR studies on A₃AR antagonists. nih.govnih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.

These findings collectively underscore that modifications of the 5'-S-alkyl substituent are a critical component of the design strategy for 5'-thioadenosine analogs, enabling the fine-tuning of their biological activity and target specificity.

Influence of Nucleobase Modifications (e.g., C2, N6)

The exploration of nucleobase modifications, particularly at the C2 and N6 positions of the adenine ring, has been a critical aspect of the structure-activity relationship (SAR) studies of this compound and its analogs. These modifications can significantly impact the compound's interaction with target enzymes, such as 5'-methylthioadenosine phosphorylase (MTAP), by altering its electronic properties, steric profile, and hydrogen bonding capabilities.

Research into C2-substituted purine nucleosides has provided insights into their potential as inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which shares structural similarities with MTAP. For instance, the introduction of a halogen at the C2 position can influence the electronic distribution of the purine ring and affect binding affinity. While specific SAR data for a wide range of C2 modifications on this compound is not extensively detailed in the available literature, studies on related 5'-alkylthioadenosine analogs offer valuable information. For example, the investigation of 5'-ethylthio-2-fluoro-adenosine revealed that this C2 modification rendered the compound ineffective in causing the enzyme-activated irreversible inhibition of S-adenosylhomocysteine hydrolase. nih.govnih.gov This suggests that even seemingly minor modifications at the C2 position can have a profound impact on the biological activity profile of 5'-alkylthioadenosine derivatives.

Similarly, modifications at the N6 position of the adenine base have been explored to understand their effect on the activity of adenosine analogs. While much of the research on N6-substituted adenosines has focused on their interaction with adenosine receptors, the principles of how these substitutions affect enzyme binding can be extrapolated. The N6 position is crucial for the recognition of the adenine base by many enzymes. Alterations at this position, from simple alkyl groups to more complex moieties, can either enhance or diminish the binding affinity depending on the specific interactions within the enzyme's active site. For instance, the development of N6-substituted adenosine derivatives has been a key strategy in modulating their selectivity and efficacy at various adenosine receptor subtypes. nih.govnih.gov Although direct evidence for the impact of a wide array of N6-substitutions on the MTAP inhibitory activity of this compound is limited, it is a promising avenue for the design of more potent and selective inhibitors.

The following table summarizes the influence of representative nucleobase modifications on the activity of 5'-alkylthioadenosine analogs, drawing from studies on related compounds.

Modification PositionSubstituentCompound TypeEnzyme TargetObserved Effect on ActivityReference
C2Fluoro5'-Ethylthioadenosine analogS-Adenosylhomocysteine hydrolaseIneffective in producing enzyme-activated irreversible inhibition nih.govnih.gov
N6Various alkyl and aryl groupsAdenosine derivativesAdenosine ReceptorsModulates receptor selectivity and efficacy nih.govnih.gov

Development of Bisubstrate Analogs and S-Adenosylhomocysteine Surrogates

A sophisticated approach in the design of potent and selective enzyme inhibitors involves the creation of bisubstrate analogs. These molecules are engineered to mimic the binding of two natural substrates or a substrate and a cofactor to the enzyme's active site simultaneously. This strategy has been explored in the context of enzymes that interact with adenosine-containing substrates, including those targeted by this compound. The development of bisubstrate inhibitors for enzymes like adenylosuccinate synthetase, which is crucial for purine biosynthesis in many cancers, highlights the potential of this approach. nih.govnih.govdrugbank.com While specific examples of bisubstrate analogs derived directly from this compound are not prominently featured in the literature, the underlying principles are applicable. Such an analog for MTAP could, for instance, incorporate features of both 5'-methylthioadenosine (MTA) and the phosphate (B84403) cosubstrate, potentially leading to significantly enhanced binding affinity and specificity.

S-Adenosylhomocysteine (SAH) is a product of S-adenosylmethionine (SAM)-dependent methylation reactions and a potent feedback inhibitor of methyltransferases. The structural similarity between this compound and the adenosine portion of SAH has prompted the design of SAH surrogates based on the 5'-thioadenosine scaffold. These surrogates aim to inhibit enzymes that recognize SAH, such as SAH hydrolase. The inactivation of SAH hydrolase by analogs like 5'-isobutylthioadenosine demonstrates the feasibility of this strategy. nih.govnih.gov These compounds act as mechanism-based inhibitors, undergoing enzyme-catalyzed transformation to a reactive species that irreversibly inactivates the enzyme.

The design of these surrogates often involves modifications to the 5'-alkylthio chain and the ribose moiety to enhance their inhibitory potency and metabolic stability. The goal is to create molecules that can effectively compete with endogenous SAH and disrupt cellular methylation processes, which are often dysregulated in diseases like cancer. The development of femtomolar transition state analogue inhibitors for 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase further underscores the potential of targeting this class of enzymes with potent SAH mimics. drugbank.comsemanticscholar.org

The table below provides an overview of the concepts behind the development of bisubstrate analogs and SAH surrogates, which are relevant to the derivatization of this compound.

Preclinical Research Methodologies and Mechanistic Investigations of 5 S Propyl 5 Thioadenosine Analogs

In Vitro Models for Biochemical and Cellular Activity Assessment

In vitro models provide a controlled environment to dissect the specific molecular targets and cellular effects of 5'-S-Propyl-5'-thioadenosine analogs. These assays are fundamental for initial screening, mechanism of action studies, and establishing a foundation for further preclinical development.

Quantitative enzyme kinetics and inhibition assays are pivotal in determining the interaction of this compound analogs with their target enzymes. These studies provide critical data on the potency and mechanism of enzyme inhibition.

A key enzyme in the metabolism of thioadenosine analogs is 5'-methylthioadenosine phosphorylase (MTAP), which plays a significant role in polyamine metabolism and purine (B94841) salvage pathways. The kinetic properties of this enzyme have been characterized, with Michaelis-Menten kinetics demonstrating a Kₘ of 26 µM for its natural substrate, 5'-methylthioadenosine (MTA). nih.gov Several structural analogs of MTA have been shown to act as alternative substrates for MTAP, with Kₘ values in a similar range, from 31 to 53 µM. nih.gov

Kinetic analyses with substrate analogs have also highlighted the structural requirements for catalysis. For instance, the catalytic efficiency (kcat/Kₘ) of human MTAP is significantly affected by modifications at the ribose moiety, decreasing from 3.2 × 10⁶ M⁻¹s⁻¹ for MTA to 9 × 10⁴ M⁻¹s⁻¹ for 2'-deoxy MTA and further to 10³ M⁻¹s⁻¹ for 3'-deoxy MTA. nih.gov

Some analogs, however, act as inhibitors. 5'-deoxy-5'-methylthiotubercidin (MTT), for example, was found to be an inhibitor of MTAP with a Kᵢ value of 31 µM. nih.gov

Table 1: Kinetic Parameters of MTA Phosphorylase with Various Substrates and Inhibitors

Compound Type Kₘ (µM) Kᵢ (µM)
5'-Methylthioadenosine (MTA) Substrate 26 -
MTA Structural Analogs (5) Substrate 31-53 -
5'-deoxy-5'-methylthiotubercidin (MTT) Inhibitor - 31
Adenine (B156593) Inhibitor - 172

Receptor binding assays are employed to determine the affinity and selectivity of this compound analogs for various receptors, particularly adenosine (B11128) receptors, which are a class of G protein-coupled receptors.

Studies have evaluated a series of 5'-(alkylthio)-substituted analogs of N⁶-cyclopentyladenosine (CPA) for their affinity at adenosine A₁ and A₂ₐ receptors in rat brain membranes. These analogs demonstrated selectivity for the A₁ receptors, with affinities in the nanomolar range. nih.gov The inhibitory constant (Kᵢ) values from these receptor binding studies correlated well with the EC₅₀ values obtained from functional assays that measure the stimulation of [³⁵S]GTPγS binding, indicating their functional activity at these receptors. nih.gov Furthermore, in vitro tests, including the GTP shift in receptor binding and the maximal binding of [³⁵S]GTPγS, have characterized some 5'-thio derivatives as partial agonists. nih.gov

Table 2: Receptor Binding Affinity of 5'-Substituted CPA Analogs

Compound Type Target Receptor Affinity Range Functional Activity
5'-(Alkylthio)-CPA Analogs Adenosine A₁ Nanomolar Partial Agonist

Cell culture-based assays are fundamental for assessing the effects of this compound analogs on key cellular processes such as proliferation, invasion, and apoptosis, which are critical in diseases like cancer.

Studies have shown that 5'-methylthioadenosine (MTA) and its analogs can inhibit the growth of murine lymphoid cell lines of both B- and T-cell origin in a dose-dependent manner. nih.gov For MTA, the concentration that inhibited proliferation by 50% (IC₅₀) was approximately 250 µM. nih.gov A more potent analog, 5'-deoxy-5'-methylthiotubercidin, which is an inhibitor of MTA phosphorylase, demonstrated an IC₅₀ of approximately 10 µM for growth inhibition. nih.gov

In addition to inhibiting proliferation, MTA has been shown to induce apoptosis in human leukemia U937 cells. nih.gov This induction of cell death occurs in a dose- and time-dependent manner, characterized by nuclear fragmentation and DNA condensation. nih.gov The apoptotic mechanism in U937 cells treated with MTA is associated with an arrest in the M phase of the cell cycle. nih.gov MTA is also known to suppress tumor growth by inhibiting cell invasion and controlling the inflammatory microenvironment of tumor tissue. nih.gov

Table 3: Cellular Effects of MTA and its Analogs on Cancer Cell Lines

Compound Cell Line Effect IC₅₀ / Observation
5'-Methylthioadenosine (MTA) Murine lymphoid cells Proliferation Inhibition ~250 µM
5'-deoxy-5'-methylthiotubercidin Murine lymphoid cells Proliferation Inhibition ~10 µM
5'-Methylthioadenosine (MTA) Human leukemia U937 cells Apoptosis Induction Dose- and time-dependent

Lymphocyte transformation assays, or blastogenesis assays, are utilized to evaluate the immunomodulatory effects of compounds by measuring the proliferation of lymphocytes in response to a mitogenic stimulus.

Structural analogs of 5'-methylthioadenosine have been investigated for their ability to inhibit mitogen-induced human lymphocyte blastogenesis. nih.gov Among the tested compounds, 5'-deoxy-5'-methylthiotubercidin (MTT) was identified as the most effective inhibitor of lymphocyte transformation, with a 50% inhibitory concentration (I₅₀) of 80 µM. nih.gov This demonstrates the potential of thioadenosine analogs to modulate immune responses.

In Vivo Animal Models for Mechanistic Studies

In vivo animal models are indispensable for understanding the physiological and pathological effects of this compound analogs in a whole-organism context. These models allow for the investigation of drug metabolism, pharmacokinetics, and efficacy in relevant disease states.

Animal models of various diseases provide crucial insights into the therapeutic potential and mechanisms of action of this compound analogs.

In the context of parasitic infections , analogs of 5'-methylthioadenosine (MTA) have shown promise as trypanocidal agents. One such analog, 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA), has demonstrated curative effects in mouse models of African trypanosomiasis caused by Trypanosoma brucei rhodesiense. nih.govnih.gov In these studies, HETA was curative in over 60% of infections in mice when administered continuously. nih.govnih.gov The treatment also extended the lifespans of mice infected with other clinical isolates. nih.govnih.gov

For inflammation , MTA has been shown to possess anti-inflammatory properties. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, preventative oral administration of MTA resulted in reduced disease activity, weight loss, and histological damage. nih.gov Furthermore, MTA administration completely prevented lethality in mice challenged with bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov This protective effect was associated with the suppression of pro-inflammatory cytokines like TNF-alpha. nih.gov

In cancer metabolism , a novel MTA analog, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), has been identified as a chemoprotective agent. nih.gov In a bladder cancer xenograft model, m-APTA protected the mouse host from the toxicity of the chemotherapeutic agent 5-fluorouracil (5-FU) without compromising the anti-tumor efficacy of 5-FU on MTAP-deficient tumors. nih.gov

Table 4: In Vivo Efficacy of MTA Analogs in Disease Models

Compound Disease Model Animal Key Findings
5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA) African Trypanosomiasis Mouse >60% cure rate for some isolates; extended lifespan
5'-Methylthioadenosine (MTA) DSS-Induced Colitis Mouse Reduced disease activity, weight loss, and tissue damage
5'-Methylthioadenosine (MTA) LPS-Induced Endotoxemia Mouse Prevented lethality; suppressed pro-inflammatory cytokines
5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) Bladder Cancer Xenograft Mouse Protected host from 5-FU toxicity without compromising efficacy

Pharmacokinetic-Pharmacodynamic (PK-PD) Integration in Preclinical Study Design

The preclinical evaluation of this compound and its analogs, which are designed to exploit vulnerabilities in cancers with methylthioadenosine phosphorylase (MTAP) gene deletions, relies heavily on the integration of pharmacokinetic and pharmacodynamic (PK-PD) modeling. This approach is fundamental to understanding the relationship between drug exposure (pharmacokinetics) and the resulting biological or therapeutic effect (pharmacodynamics). amsbiopharma.com The primary goal of PK-PD modeling in this context is to establish a quantitative link between the concentration of the compound in the body over time and the modulation of key biomarkers or the ultimate anti-tumor response. nih.govresearchgate.net

In designing preclinical studies for these compounds, researchers establish the PK profile, which includes the absorption, distribution, metabolism, and excretion (ADME) of the drug. amsbiopharma.com This provides critical data on the drug's concentration in plasma and, ideally, in the tumor tissue. Simultaneously, the pharmacodynamic effects are measured. These effects can range from target engagement at the molecular level to the physiological response of the tumor. youtube.com

A key challenge often observed in preclinical models is a time delay, or hysteresis, between the peak plasma concentration of a drug and the maximum observed effect within the tumor. nih.gov To account for this, mechanism-based PK-PD models, such as link models or turnover models, are employed. nih.govnih.gov These mathematical models can connect the plasma PK to the effect in a separate "effect compartment," representing the tumor, thereby providing a more accurate description of the exposure-response relationship. For example, studies on inhibitors targeting related pathways have used these models to successfully characterize the time course of biomarker modulation within tumors following administration of the compound. nih.govnih.gov

By integrating these datasets, preclinical study designs can be optimized to select the most promising drug candidates and establish an exposure-response relationship that informs potential clinical trial designs. This modeling can help determine the necessary exposure levels required to achieve a significant therapeutic effect, such as 50% or 90% inhibition of a key biomarker (EC50 and EC90, respectively), and correlate that level of target engagement with tumor growth inhibition. nih.gov One study demonstrated that achieving near-complete inhibition (>90%) of a target biomarker was necessary to produce a significant inhibition of tumor growth (>50%). nih.gov

The table below illustrates a representative preclinical PK-PD relationship for an investigational agent in an in vivo xenograft model of MTAP-deleted cancer, demonstrating how increasing exposure correlates with both biomarker modulation and anti-tumor activity.

Table 1: Representative Preclinical PK-PD Relationship in an MTAP-Deleted Xenograft Model
Compound & Dose LevelKey Pharmacokinetic Metric (e.g., Average Concentration)Pharmacodynamic Biomarker Modulation (e.g., % SDMA Reduction in Tumor)Pharmacodynamic Efficacy Readout (% Tumor Growth Inhibition)
Analog X - Low DoseLow-25%-15%
Analog X - Medium DoseMedium-60%-55%
Analog X - High DoseHigh-92%-88%

Biomarker Identification for Mechanistic Assessment in Animal Models

The therapeutic strategy for this compound analogs is rooted in the concept of synthetic lethality, which is highly dependent on specific biomarkers. aacrjournals.orgnih.gov The identification and validation of these biomarkers in animal models are crucial for assessing the mechanism of action and predicting therapeutic efficacy.

Predictive Biomarkers The most critical biomarker for this class of compounds is the genetic status of the tumor itself, specifically the homozygous deletion of the MTAP gene. aacrjournals.org This deletion, which occurs in approximately 15% of all cancers, is the foundational predictive biomarker that identifies tumors likely to be sensitive to this therapeutic approach. vhio.netaacrjournals.org Preclinical animal models, typically xenografts using human cancer cell lines, are selected based on their MTAP deletion status to evaluate the compound's activity. aacrjournals.org

Pharmacodynamic and Mechanistic Biomarkers Once a relevant animal model is selected, a panel of pharmacodynamic (PD) biomarkers is used to confirm the drug's mechanism of action. These biomarkers provide proof that the drug is engaging its intended target and initiating the desired downstream biological effects.

5'-methylthioadenosine (MTA): In MTAP-deleted cancer cells, the enzyme's substrate, MTA, accumulates to high levels. aacrjournals.orgnih.gov This accumulation is a key feature of the altered metabolic state that this drug class exploits. Measuring MTA levels can confirm the baseline metabolic state of the preclinical model.

S-adenosylmethionine (SAM): The accumulation of MTA creates a vulnerability to inhibitors of other enzymes, such as methionine adenosyltransferase 2A (MAT2A), which is responsible for producing the universal methyl donor SAM. aacrjournals.orgnih.gov In preclinical models, the reduction of plasma or tumor SAM levels serves as a proof-of-mechanism biomarker for MAT2A inhibitors. vhio.net

Symmetric dimethylarginine (SDMA): High MTA levels in MTAP-deleted cells partially inhibit the enzyme protein arginine methyltransferase 5 (PRMT5). aacrjournals.orgaacrjournals.org Analogs of this compound are often designed to further inhibit PRMT5. The activity of PRMT5 results in the symmetric dimethylation of arginine residues on substrate proteins. The level of SDMA, which can be measured in tumor tissue and sometimes plasma, serves as a direct downstream biomarker of PRMT5 activity. aacrjournals.orgnih.gov A reduction in SDMA levels following treatment provides strong evidence of target engagement and mechanistic action. aacrjournals.orgnih.gov

Cell Cycle Arrest: Mechanistic studies in animal models have shown that inhibition of the PRMT5 pathway in MTAP-deleted cells can lead to downstream cellular effects, including cell cycle arrest, typically at the G2/M phase. aacrjournals.org Analysis of tumor tissue from treated animals can identify this arrest, serving as a biomarker of the drug's anti-proliferative effect.

The following table summarizes the key biomarkers utilized in the preclinical assessment of compounds targeting MTAP-deleted cancers.

Table 2: Key Biomarkers for Mechanistic Assessment in Animal Models
BiomarkerBiomarker TypeRole in Preclinical Assessment
MTAP Gene DeletionPredictiveSelection of appropriate animal models and indication of potential sensitivity. aacrjournals.org
MTA LevelsMechanisticConfirms the metabolic state resulting from MTAP loss. aacrjournals.org
SDMA LevelsPharmacodynamicMeasures downstream PRMT5 target engagement and inhibition. aacrjournals.orgnih.gov
SAM LevelsPharmacodynamicMeasures target engagement for inhibitors of the upstream enzyme MAT2A. vhio.net
G2/M Cell Cycle ArrestMechanisticConfirms the anti-proliferative effect of the compound on tumor cells. aacrjournals.org

Future Research Directions and Translational Perspectives for 5 S Propyl 5 Thioadenosine

Discovery of Novel Enzyme Targets and Signaling Pathways

Future research must prioritize the identification and characterization of enzyme targets for 5'-S-Propyl-5'-thioadenosine to understand its mechanism of action. The logical starting point is to investigate its interaction with enzymes known to bind MTA and other alkylthioadenosine analogs.

The primary enzyme in the metabolism of MTA is 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate as part of the methionine salvage pathway. nih.govuniprot.orgwikipedia.org A crucial area of investigation will be to determine if Propyl-TA is a substrate, inhibitor, or neither for MTAP. Studies on other 5'-alkyl analogs have shown that the enzyme can accommodate modifications to the alkyl chain. For example, 5'-deoxy-5'-(hydroxyethyl)thioadenosine (HETA) is effectively cleaved by trypanosomal MTAP, and 5'-haloalkyl analogs are also recognized as substrates by murine MTAP. nih.govnih.gov Determining the kinetic parameters (Kₘ, kₖₐₜ) of Propyl-TA with MTAP will be fundamental to understanding its metabolic fate and its potential to modulate the methionine salvage and polyamine biosynthesis pathways.

Beyond MTAP, other potential enzyme targets warrant investigation. MTA is known to inhibit protein carboxyl-methyltransferases and spermidine (B129725)/spermine (B22157) synthases. nih.gov The larger propyl group of Propyl-TA could confer altered affinity or selectivity for these or other enzymes. Unbiased screening approaches, such as chemical proteomics, could identify novel binding partners and reveal previously unknown biological activities.

From a signaling perspective, MTA accumulation in MTAP-deficient tumor cells impacts multiple pathways, including the suppression of the Akt signaling pathway in T cells and the activation of the AP-1 transcription factor. frontiersin.orgnih.gov Future studies should explore whether Propyl-TA can modulate these or other signaling cascades. For instance, investigating its effect on key cellular processes regulated by MTA, such as proliferation, apoptosis, and immune cell function, would be critical. nih.govnih.gov Comparing the signaling signatures induced by Propyl-TA versus MTA in both MTAP-positive and MTAP-deficient cell lines could uncover unique, propyl-specific effects.

Potential Enzyme Target Known Function Hypothesized Interaction with this compound
5'-Methylthioadenosine Phosphorylase (MTAP)Cleaves MTA in the methionine salvage pathway. wikipedia.orgMay act as a substrate or inhibitor, with kinetics differing from MTA due to the larger propyl group.
Protein Carboxyl-MethyltransferasesInvolved in protein post-translational modification.The propyl group could alter binding affinity and inhibitory potential compared to MTA.
Spermidine/Spermine SynthasesKey enzymes in polyamine biosynthesis. nih.govCould exhibit differential inhibitory activity, impacting polyamine levels.
S-adenosylhomocysteine Hydrolase (SAHH)Degrades S-adenosylhomocysteine, regulating cellular methylation. nih.govPotential for enzyme-activated irreversible inhibition, similar to other MTA analogs. nih.gov

Rational Design of Highly Selective Modulators

The potential for this compound to interact differently with enzyme targets compared to MTA opens avenues for the rational design of highly selective modulators. If Propyl-TA demonstrates unique interactions with a specific enzyme, its structure can serve as a scaffold for developing more potent and selective inhibitors or probes.

The core principle of rational design involves leveraging the three-dimensional structure of the target protein to create molecules with desired properties. nih.gov Should Propyl-TA show inhibitory activity against a novel target, structural biology techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the co-complex structure. This would reveal the specific molecular interactions between the propyl group and the enzyme's binding pocket, providing a blueprint for optimization. For instance, if the propyl group occupies a hydrophobic sub-pocket not engaged by MTA's methyl group, this pocket could be further exploited to enhance binding affinity and selectivity.

Computational methods, including molecular docking and molecular dynamics simulations, will be instrumental in this process. These tools can be used to predict how modifications to the Propyl-TA scaffold—such as altering the propyl chain length, introducing functional groups, or modifying the adenine or ribose moieties—would affect binding to the target. nih.gov This in-silico screening can prioritize the synthesis of a smaller, more focused set of compounds for experimental validation, accelerating the discovery of lead candidates. This approach has been used to develop inhibitors for MTAP based on adenosine (B11128) acyclonucleoside derivatives. nih.gov

Advanced Synthetic Methodologies for Chemical Libraries

To fully explore the structure-activity relationship (SAR) of this compound and its derivatives, efficient and versatile synthetic methodologies are required. The development of methods to generate a chemical library based on the Propyl-TA scaffold is a key future direction.

The synthesis of 5'-alkylthioadenosine analogs typically involves the modification of the 5'-hydroxyl group of a protected adenosine precursor. nih.gov A general strategy would involve the activation of the 5'-hydroxyl group (e.g., via tosylation or mesylation) followed by nucleophilic substitution with propylthiolate. This core reaction can be adapted to introduce a variety of alkyl and aryl-thio groups, allowing for a systematic exploration of the steric and electronic requirements of the target binding pocket.

Furthermore, modern synthetic techniques such as parallel synthesis or flow chemistry could be employed to rapidly generate a library of analogs. One approach could involve starting with a versatile precursor, such as an adenosine derivative with a protected 5'-hydroxyl group, which can be elaborated into various 5'-substituted analogs. nih.gov The library could include variations in:

The Alkyl Chain: Extending or branching the propyl group (e.g., isopropyl, butyl, isobutyl) to probe the limits of the binding site.

The Adenine Base: Modifying the purine (B94841) ring to improve selectivity or metabolic stability.

The Ribose Moiety: Introducing modifications to alter conformation and cell permeability.

The synthesis of haloalkyl analogs of MTA has demonstrated the feasibility of creating such derivatives for biological testing. nih.gov A similar approach would be invaluable for building a Propyl-TA-focused library to identify compounds with enhanced therapeutic properties.

Integrative Omics Approaches in Thionucleoside Research

To gain a comprehensive, systems-level understanding of the biological effects of this compound, integrative omics approaches are indispensable. These technologies can provide an unbiased view of the global cellular changes induced by the compound, helping to formulate and test new hypotheses regarding its mechanism of action.

Metabolomics: Mass spectrometry-based metabolomics can map the metabolic perturbations caused by Propyl-TA. This would reveal its impact on the methionine salvage pathway, polyamine synthesis, and central carbon metabolism. Comparing the metabolic fingerprint of cells treated with Propyl-TA to those treated with MTA would highlight propyl-specific effects.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications (e.g., methylation) following Propyl-TA treatment. This could uncover downstream effectors of the signaling pathways modulated by the compound and may help identify its direct or indirect enzyme targets.

Transcriptomics: RNA-sequencing can provide a global snapshot of the transcriptional changes induced by Propyl-TA. This would reveal which genes and cellular pathways are affected, offering clues about its role in processes like cell cycle regulation, apoptosis, and inflammation. hmdb.ca

Integrating data from these different omics platforms will provide a powerful, multi-layered view of the cellular response to this compound. For example, a change in a metabolic pathway (detected by metabolomics) could be correlated with altered expression of the corresponding metabolic enzymes (detected by proteomics and transcriptomics). This integrative approach will be crucial for building a complete picture of the compound's biological role and for identifying potential biomarkers of its activity.

Q & A

Q. What are the established synthetic routes for 5'-S-Methyl-5'-thioadenosine, and how are intermediates characterized?

MTA is synthesized via a Mitsunobu reaction using acetonide-protected adenosine derivatives. Thioacetic acid replaces the 5'-hydroxyl group, followed by deprotection with TFA/water and methanolic ammonia to yield the free thiol. Intermediates are characterized using 1^1H NMR and HPLC to confirm structural integrity and purity .

Q. Which analytical techniques are recommended for confirming the purity and structure of synthesized MTA?

Key methods include:

  • HPLC : To assess purity and separation of byproducts.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., observed [M+H]+^+ at m/z 297.3) .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve purine protons (δ 8.3–8.4 ppm) and ribose modifications, ensuring correct stereochemistry .

Q. What enzymatic pathways metabolize MTA, and how can these pathways be monitored in vitro?

MTA is hydrolyzed by S-methyl-5'-thioadenosine phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate. Researchers can track metabolism via:

  • Enzyme kinetics assays : Measure adenine production spectrophotometrically (λ = 260 nm).
  • HPLC-MS : Quantify metabolites in cell lysates .

Q. What are the optimal storage conditions and solubility profiles for maintaining MTA stability in biochemical assays?

  • Storage : Desiccate at -20°C to prevent oxidation.
  • Solubility : Dissolve in DMSO (50 mg/mL) or water (1 mg/mL) with ultrasonication. Avoid repeated freeze-thaw cycles to preserve stability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate competitive binding dynamics between MTA and ATP in enzyme active sites?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities (e.g., KD=380μMK_D = 380 \mu M for M. tuberculosis pantothenate synthetase) under low-c-value conditions .
  • X-ray crystallography : Resolve co-crystal structures (e.g., 1.8 Å resolution) to visualize overlapping binding sites with ATP .
  • Competitive NMR (WaterLOGSY) : Monitor signal inversion upon ATP addition to confirm displacement .

Q. What strategies address discrepancies between ITC and WaterLOGSY NMR results when measuring ligand-protein binding affinities?

  • Control experiments : Validate protein stability (e.g., circular dichroism) and ligand solubility.
  • Buffer optimization : Adjust ionic strength (e.g., 50 mM NaCl) to minimize nonspecific interactions.
  • Orthogonal validation : Use surface plasmon resonance (SPR) to cross-verify KDK_D values .

Q. How can structure-based drug design develop MTA derivatives with enhanced selectivity for MTAP-deficient cancers?

  • Rational modifications : Introduce aryl groups (e.g., 3-aminophenyl) at the 5'-thio position to improve MTAP substrate specificity and reduce off-target effects .
  • Docking studies : Model interactions with adenosine receptors (e.g., A1_1 receptor) to minimize side effects like hypothermia .
  • In vivo screening : Use MTAP-isogenic cell lines and xenograft models to validate selective chemoprotection against NBA toxicity .

Q. What in vivo models evaluate the chemoprotective efficacy of thioadenosine analogues against nucleobase analogue (NBA) toxicity?

  • Murine models : Administer 5-FU with/without m-APTA to assess hematological toxicity (e.g., anemia reduction) .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
  • Thermoregulation assays : Monitor core body temperature to exclude hypothermic side effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on MTA’s role in methyltransferase inhibition versus adenosine receptor agonism?

  • Context-dependent assays : Test MTA in systems lacking MTAP (e.g., cancer cells) versus neurons expressing adenosine receptors.
  • Pathway-specific inhibitors : Use MTAP-knockout models or A1_1 receptor antagonists (e.g., DPCPX) to isolate mechanisms .

Q. Why do some MTA analogues exhibit variable enzymatic conversion rates despite structural similarity?

  • Steric hindrance : Bulky substituents (e.g., 4-aminophenyl) reduce MTAP accessibility, lowering adenine yield (e.g., 46% for p-APTA vs. 64% for m-APTA) .
  • Electrostatic effects : Charged groups alter binding to MTAP’s catalytic pocket, quantified via molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.